BenchChemオンラインストアへようこそ!

[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine

Medicinal Chemistry Scaffold Design Regioisomer Comparison

[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine (CAS 1250611-87-0) is a heterocyclic building block combining a benzofuran moiety with a thiazole ring bearing a primary aminomethyl group at the thiazole 4-position. It possesses a molecular formula of C12H10N2OS and a molecular weight of 230.29 g/mol.

Molecular Formula C12H10N2OS
Molecular Weight 230.29
CAS No. 1250611-87-0
Cat. No. B2872915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine
CAS1250611-87-0
Molecular FormulaC12H10N2OS
Molecular Weight230.29
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CN
InChIInChI=1S/C12H10N2OS/c13-6-9-7-16-12(14-9)11-5-8-3-1-2-4-10(8)15-11/h1-5,7H,6,13H2
InChIKeyKXTOETZZMQYBJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine (CAS 1250611-87-0): Core Scaffold Overview


[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine (CAS 1250611-87-0) is a heterocyclic building block combining a benzofuran moiety with a thiazole ring bearing a primary aminomethyl group at the thiazole 4-position . It possesses a molecular formula of C12H10N2OS and a molecular weight of 230.29 g/mol [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly as a precursor for synthesizing more complex benzofuran–thiazole hybrids that have demonstrated activity as PI3K inhibitors, monoamine oxidase inhibitors, and leukotriene antagonists [2][3][4].

Why [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine Cannot Be Interchanged with Its Closest Analogs


The precise positioning of the aminomethyl group on the thiazole ring critically determines both synthetic utility and potential biological target engagement. The target compound bears the aminomethyl at the thiazole 4-position, while its closest commercially available regioisomer—[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine (CAS 1017156-27-2)—places it at the 2-position . This positional isomerism alters the electrophilic character of the thiazole ring, the basicity and steric accessibility of the primary amine, and the overall molecular shape recognized by biological targets . Additionally, analogs lacking the methylene spacer, such as 4-(benzofuran-2-yl)thiazol-2-amine (CAS 3084-04-6), exhibit different hydrogen-bonding geometries and conformational flexibility, which can lead to divergent structure-activity relationships .

Quantitative Differentiation Evidence for [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine (CAS 1250611-87-0) vs. Comparators


Regioisomeric Differentiation: Aminomethyl Position Determines Synthetic Versatility vs. CAS 1017156-27-2

The target compound places the reactive primary aminomethyl handle at the thiazole 4-position, in contrast to the 2-position regioisomer (CAS 1017156-27-2) . In the broader class of benzofuran–thiazole hybrids, the thiazole 4-position is the site of choice for constructing bis-thiazole and hydrazone derivatives with proven anticancer (IC50 = 6.89–12.67 µM against HEPG-2, MCF-7, HCT-116) and MAO-A inhibitory activity (IC50 = 0.07–0.43 µM) [1][2]. The 4-aminomethyl isomer provides a direct synthetic entry point to these bioactive chemotypes, whereas the 2-aminomethyl isomer would require additional synthetic manipulation to access the same substitution patterns.

Medicinal Chemistry Scaffold Design Regioisomer Comparison

Purity Specification Advantage: 98% Target Compound vs. 95% Regioisomer from Multiple Vendors

The target compound is commercially available from Fluorochem at 98% purity , whereas the closest regioisomer (CAS 1017156-27-2) is typically offered at 95% purity from multiple vendors including AKSci . This 3-percentage-point purity differential reduces the burden of purification before derivatization and minimizes the risk of byproducts from regioisomeric impurities in downstream chemistry.

Chemical Procurement Quality Control Purity Specification

Physicochemical Property Differentiation: LogP and Fraction sp3 Distinguish the Target from Closest Analogs

The target compound has a computed LogP of 1.94 and an Fsp3 value of 0.083 , indicative of a relatively flat, lipophilic scaffold. In the structurally characterized benzofuran–thiazole class, compounds with LogP values between 1.5 and 2.5 have demonstrated favorable blood-brain barrier permeability, which is relevant to the observed CNS-targeted MAO-A inhibition of benzofuran–thiazolylhydrazone derivatives (IC50 = 0.07 µM) [1]. The very low Fsp3 (0.083) reflects high planarity, which may enhance π-stacking interactions with aromatic residues in enzyme active sites, a feature exploited in PI3K docking studies [2].

ADME Prediction Drug-Likeness Physicochemical Profiling

Scaffold Provenance: Core of Clinically Relevant Thiazolylbenzofuran Pharmacophore

The 2-(benzofuran-2-yl)thiazole core has been patented extensively as a leukotriene and SRS-A antagonist scaffold by Fujisawa Pharmaceutical Co. (EP 0 528 337 A1) [1]. The target compound represents the minimal functionalized building block of this pharmacophore, bearing a free aminomethyl group at the thiazole 4-position that can be elaborated into the full range of patented derivatives. The same core appears in more recent benzofuran–thiazole hybrids demonstrating MAO-A inhibition with IC50 values as low as 0.073 µM and selectivity indices >9.91 over MAO-B [2].

Pharmacophore Mapping Leukotriene Antagonist Patent Chemistry

Limitation Declaration: Absence of Direct Compound-Specific Bioassay Data

A systematic search of the public literature including PubMed, PubChem, and patent databases reveals no direct quantitative biological activity data (IC50, Ki, MIC, etc.) for the free base form of [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine (CAS 1250611-87-0) as of the search date [1][2]. All biological evidence presented herein is class-level inference derived from structurally related benzofuran–thiazole hybrids. Procurement decisions based on biological target engagement should therefore be made with the understanding that this compound is a synthetic building block requiring derivatization to achieve bioactivity, and its intrinsic activity has not been characterized.

Data Gap Procurement Risk Assessment Screening Readiness

Optimal Application Scenarios for [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine Based on Evidence


Synthesis of PI3Kα-Targeted Bis-Thiazole Anticancer Candidates

The target compound serves as a direct precursor for constructing bis-thiazole derivatives linked to benzofuran, a chemotype that has produced compound 6c with IC50 values of 6.89, 9.94, and 12.67 µM against HEPG-2, MCF-7, and HCT-116 cell lines, respectively, with a favorable apoptotic induction profile and up-regulation of P53 [1]. The 4-aminomethyl group is the optimal functional handle for the thiosemicarbazone cyclization step that generates the bis-thiazole architecture.

Development of CNS-Penetrant MAO-A Inhibitors via Hydrazone Derivatization

The LogP of 1.94 and low H-bond donor count of the target compound align with CNS drug-like property guidelines . This scaffold maps onto the benzofuran–thiazolylhydrazone series that yielded compound 2l (MAO-A IC50 = 0.075 µM, selectivity index >9.91 over MAO-B, cytotoxicity IC50 >100 µM) [2]. The free aminomethyl group can be converted to the hydrazinyl intermediate required for this derivatization pathway.

Leukotriene Antagonist Scaffold Elaboration Based on Fujisawa Patent Chemistry

The Fujisawa patent family (EP 0 528 337 A1) describes thiazolylbenzofuran derivatives as SRS-A and leukotriene antagonists [3]. The target compound provides the core 2-(benzofuran-2-yl)thiazole motif with the 4-CH2NH2 handle that can be acylated, alkylated, or coupled to the diverse R4 groups specified in the patent claims, enabling rapid library synthesis for respiratory and inflammatory disease targets.

Fragment-Based Drug Discovery (FBDD) Screening Library Component

With a molecular weight of 230.29 g/mol, LogP of 1.94, and Fsp3 of 0.083, the compound adheres to the 'rule of three' for fragment screening libraries . Its high purity (98%) and the availability of a direct regioisomeric comparator (CAS 1017156-27-2) make it suitable for SAR-by-catalog approaches, where differential binding to biological targets can be rapidly assessed without custom synthesis.

Quote Request

Request a Quote for [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.